β-Carotin-d10 (Hauptbestandteil)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

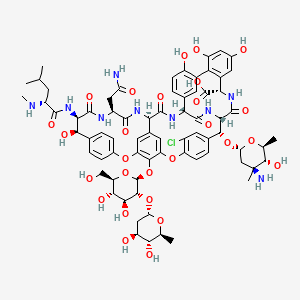

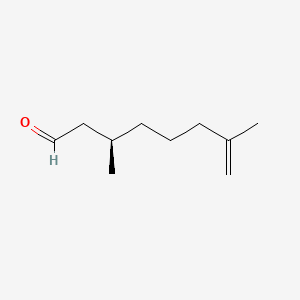

β-Carotene-d10 (Major): is a deuterated form of β-carotene, a naturally occurring pigment found in plants, fruits, and vegetables. It is a member of the carotenoid family, which consists of over 600 compounds. β-Carotene is known for its vibrant orange-red color and its role as a precursor to vitamin A, which is essential for vision, growth, and immune function . The deuterated form, β-Carotene-d10, is used in scientific research to study metabolic pathways and the bioavailability of β-carotene.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, β-Carotene-d10 is used as a tracer to study the metabolic pathways and bioavailability of β-carotene. It helps in understanding the absorption, distribution, metabolism, and excretion of carotenoids in the human body .

Biology: In biological research, β-Carotene-d10 is used to investigate the antioxidant properties of carotenoids and their role in protecting cells from oxidative damage. It is also used to study the effects of carotenoids on gene expression and cellular signaling pathways .

Medicine: In medicine, β-Carotene-d10 is used to study the therapeutic potential of carotenoids in preventing and treating diseases such as cancer, cardiovascular diseases, and age-related macular degeneration. It is also used in clinical trials to evaluate the efficacy of β-carotene supplements .

Industry: In the food and cosmetics industries, β-Carotene-d10 is used as a natural colorant and antioxidant. It is added to food products to enhance their color and nutritional value. In cosmetics, it is used in formulations to protect the skin from UV radiation and oxidative stress .

Wirkmechanismus

Target of Action

β-Carotene, a precursor of vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the human body . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various biological processes .

Mode of Action

β-Carotene interacts with its targets by being metabolized into retinal, a form of vitamin A . This conversion is facilitated by the enzyme beta-carotene dioxygenase . β-Carotene also exhibits antioxidant properties, reducing reactive oxygen species (ROS) levels in cells . It has been shown to alleviate oxidative stress by modulating the Nrf2/Keap1-mediated pathway .

Biochemical Pathways

The metabolism of β-Carotene involves several biochemical pathways. It is synthesized in plastids and cytosol through an intermediate carotenoid biosynthesis pathway . The conversion of β-Carotene to retinal is a critical step, which is regulated by the enzyme β-carotene oxygenase 1 . This process influences retinoic acid receptor- and retinoid X receptor-mediated signaling .

Pharmacokinetics

The bioavailability of β-Carotene is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The elimination of β-Carotene takes several days, with a half-life of 5-7 days . The bioconversion of β-Carotene to retinal is dose-dependent .

Result of Action

The action of β-Carotene leads to several molecular and cellular effects. As an antioxidant, it reduces oxidative stress in cells . Its conversion to retinal enables retinoic acid receptor- and retinoid X receptor-mediated signaling, which can modulate the expression of specific genes . This can have various health benefits, including reduced incidence of several chronic diseases .

Action Environment

The action, efficacy, and stability of β-Carotene can be influenced by various environmental factors. For instance, the production of β-Carotene through microbial fermentation has been found to be a high-efficiency and environmentally friendly method . Moreover, the use of inexpensive carbon sources can further improve the production of β-Carotene .

Safety and Hazards

Zukünftige Richtungen

The beneficial effects of carotenoid-rich vegetables and fruits in health and in decreasing the risk of certain diseases have been attributed to the major carotenoids, β-carotene, lycopene, lutein, zeaxanthin, crocin (/crocetin) and curcumin, due to their antioxidant effects . It is thought that carotenoids act in a time- and dose-dependent manner . In 2022, the global β-carotene market reached $575 million, which is expected to increase .

Biochemische Analyse

Biochemical Properties

β-Carotene-d10 (Major) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is cleaved by the enzyme β-carotene oxygenase 1 to form Vitamin A . This interaction is crucial for the maintenance of normal vision, enhancement of growth, tissue differentiation, and reproduction .

Cellular Effects

β-Carotene-d10 (Major) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with reduced incidence of several chronic diseases due to its roles as antioxidants and activation in certain gene expression associated with cell-to-cell communication .

Molecular Mechanism

The molecular mechanism of β-Carotene-d10 (Major) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of β-Carotene-d10 (Major) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, it has been observed that serum cis-β-carotene levels are negatively associated with BMI, blood glucose, and fasting insulin .

Dosage Effects in Animal Models

The effects of β-Carotene-d10 (Major) vary with different dosages in animal models. Studies have shown that higher cis-β-carotene was associated with higher LDL-cholesterol levels but lower fasting blood glucose levels . When β-carotene treatments were given singly, a higher risk of cardiovascular outcomes was observed .

Metabolic Pathways

β-Carotene-d10 (Major) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is a part of the carotenoid biosynthesis pathway and the MEP/DOXP pathways .

Transport and Distribution

β-Carotene-d10 (Major) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . For example, it has been suggested that CD36 may indirectly modulate the apical to intracellular flux of β-carotene by modulating the synthesis rate of chylomicrons .

Subcellular Localization

The subcellular localization of β-Carotene-d10 (Major) and its effects on activity or function are important aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, β-Carotene-d10 (Major) is more abundant in plasma membranes than in thylakoids, implying that the plasma membrane has higher synthesis rates of β-carotene precursor molecules and echinenone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of β-Carotene-d10 involves the incorporation of deuterium atoms into the β-carotene molecule. This can be achieved through chemical synthesis or biosynthesis using deuterated precursors. The chemical synthesis route typically involves the use of deuterated solvents and reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of β-Carotene-d10 is similar to that of natural β-carotene. It can be produced through chemical synthesis, microbial fermentation, or extraction from natural sources. Microbial fermentation using genetically engineered microorganisms has become a promising method due to its high efficiency and environmental friendliness .

Analyse Chemischer Reaktionen

Types of Reactions: β-Carotene-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reactions involve the interaction with free radicals and reactive oxygen species, leading to the formation of oxidation products .

Common Reagents and Conditions:

Oxidation: β-Carotene-d10 can be oxidized by reagents such as nitric oxide, singlet oxygen, and hydroxyl radicals.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Major Products: The major products formed from the oxidation of β-Carotene-d10 include β-apo-carotenals and β-apo-carotenones. These products are important intermediates in the biosynthesis of vitamin A .

Vergleich Mit ähnlichen Verbindungen

Lycopene: Another carotenoid with strong antioxidant properties. Unlike β-Carotene-d10, lycopene does not convert to vitamin A.

Lutein: A carotenoid known for its role in eye health. It is similar to β-Carotene-d10 in its antioxidant activity but has different molecular targets.

Zeaxanthin: Similar to lutein, zeaxanthin is important for eye health and has antioxidant properties.

Uniqueness: β-Carotene-d10 is unique due to its deuterated form, which makes it an ideal tracer for metabolic studies. Its ability to convert to vitamin A also sets it apart from other carotenoids, making it essential for vision and immune function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of β-Carotene-d10 (Major) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Isoprene-d10", "Acetone", "Methanol", "Benzene", "Acetic anhydride", "Sodium borohydride", "Lithium aluminum hydride", "Methyl magnesium bromide", "Copper(II) sulfate pentahydrate", "Sodium hydroxide", "Sulfuric acid", "Potassium hydroxide", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of isoprene-d10 with acetone to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-one", "2. Reduction of the above compound with sodium borohydride to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-ol", "3. Oxidation of the above compound with copper(II) sulfate pentahydrate and sodium hydroxide to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-one", "4. Conversion of the above compound to 3-methyl-2-cyclohexen-1-one by treatment with sulfuric acid and potassium hydroxide", "5. Addition of methyl magnesium bromide to 3-methyl-2-cyclohexen-1-one to form 3-methyl-2-cyclohexen-1-ol", "6. Conversion of the above compound to 3-methyl-2-cyclohexen-1-one-1-carboxylic acid by oxidation with potassium permanganate", "7. Esterification of the above compound with methanol to form 3-methyl-2-cyclohexen-1-one-1-carboxylic acid methyl ester", "8. Reduction of the above compound with lithium aluminum hydride to form 3-methyl-2-cyclohexen-1-ol-1-carboxylic acid methyl ester", "9. Dehydration of the above compound to form β-carotene-d10 (Major)" ] } | |

CAS-Nummer |

1331639-85-0 |

Molekularformel |

C40H56 |

Molekulargewicht |

546.949 |

IUPAC-Name |

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2 |

InChI-Schlüssel |

OENHQHLEOONYIE-OGWJDWTISA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

Synonyme |

(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10; β,β-Carotene-d10; all-trans-β-Carotene-d10; BetaVit-d10; Betacarotene-d10; Carotaben-d10; Carotene Base 80S-d10; NSC 62794-d10; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)